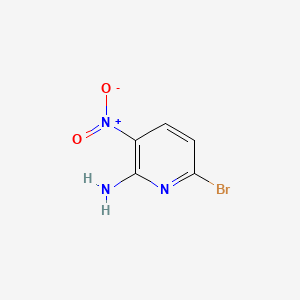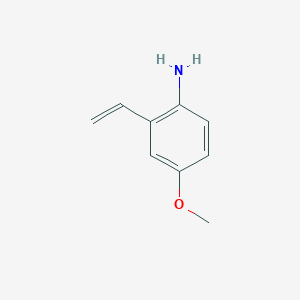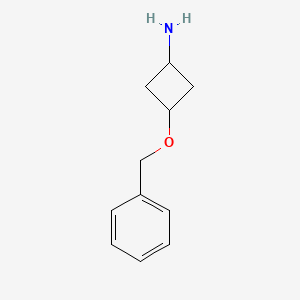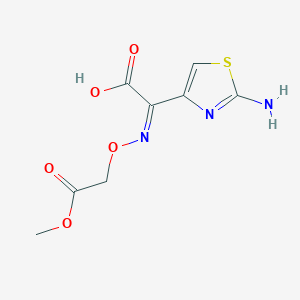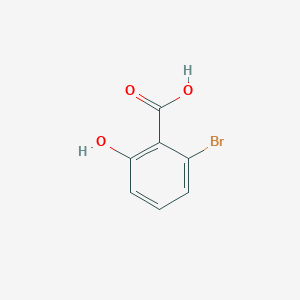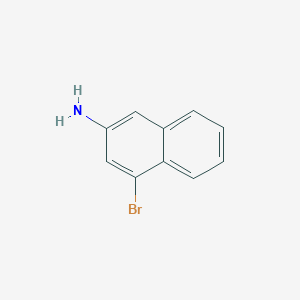
4-Bromonaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromonaphthalen-2-amine is a chemical compound with the molecular formula C10H8BrN. It belongs to the class of naphthalene derivatives and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of various organic derivatives .
Mode of Action
4-Bromonaphthalen-2-amine is used as a reactant in the synthesis of new organic derivatives of mercury and tellurium . It reacts with Hg(CH3COO)2 and further with TeBr4 to produce new aryaltellurium(IV) tribromide containing the azomethine moiety .
Biochemical Pathways
It is involved in the synthesis of benzoquinoline derivatives via friedländer annulation under metal-free conditions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
Its derivatives have been shown to have various biological activities .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method includes the reaction of 4-bromonaphthalene with ammonia or an amine under suitable conditions. For instance, the reaction of 4-bromonaphthalene with ammonia in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromonaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and amine derivatives .
Aplicaciones Científicas De Investigación
4-Bromonaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
- 4-Bromonaphthalen-1-amine
- 2-Bromonaphthalen-1-amine
- 1-Bromonaphthalen-2-amine
Comparison: 4-Bromonaphthalen-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its isomers, it may exhibit different reactivity in substitution and oxidation reactions, making it valuable for specific synthetic and research purposes .
Propiedades
IUPAC Name |
4-bromonaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHIPLAJNLCLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478933 |
Source


|
| Record name | 4-Bromonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74924-94-0 |
Source


|
| Record name | 4-Bromonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

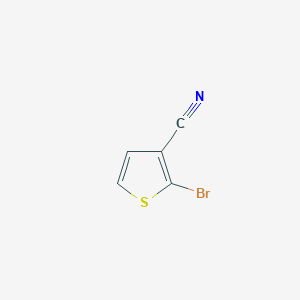
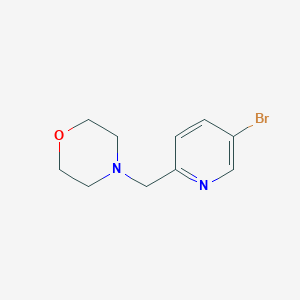
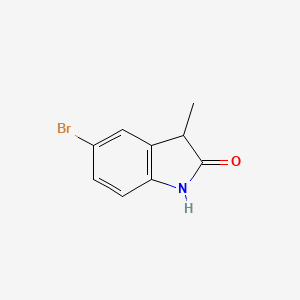
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)
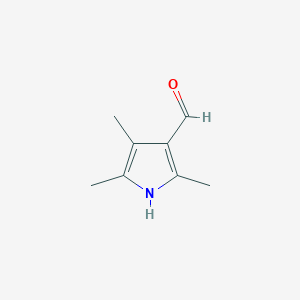
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
